6-Methoxypyrimidine-2(1H)-thione

Physicochemical profiling Drug‑likeness Lead optimisation

6-Methoxypyrimidine-2(1H)-thione is a low‑molecular‑weight heterocyclic building block (C₅H₆N₂OS, MW 142.18 g/mol) that bears a methoxy group at the 6‑position and a thione moiety at the 2‑position of the pyrimidine ring. Unlike the structurally related 2‑thiouracils, it lacks the 4‑oxo substituent, which fundamentally alters its tautomeric equilibrium, metal‑coordination behaviour, and hydrogen‑bonding capacity.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 124700-78-3
Cat. No. B054899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyrimidine-2(1H)-thione
CAS124700-78-3
Synonyms2(1H)-Pyrimidinethione, 6-methoxy- (9CI)
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCOC1=CC=NC(=S)N1
InChIInChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9)
InChIKeyCJEYHGLBPSPCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypyrimidine-2(1H)-thione (CAS 124700-78-3) — Core Properties for Research Procurement


6-Methoxypyrimidine-2(1H)-thione is a low‑molecular‑weight heterocyclic building block (C₅H₆N₂OS, MW 142.18 g/mol) that bears a methoxy group at the 6‑position and a thione moiety at the 2‑position of the pyrimidine ring. Unlike the structurally related 2‑thiouracils, it lacks the 4‑oxo substituent, which fundamentally alters its tautomeric equilibrium, metal‑coordination behaviour, and hydrogen‑bonding capacity [1]. The compound is supplied at ≥95% purity by specialty chemical vendors and is recommended for storage at 0–8 °C .

Why In‑Class Pyrimidine‑2‑thiones Cannot Simply Substitute for 6‑Methoxypyrimidine‑2(1H)‑thione


Although several pyrimidine‑2(1H)‑thiones and 2‑thiouracils share the same C₅H₆N₂OS formula, the presence of the 6‑methoxy group and the absence of a 4‑oxo substituent in 6‑methoxypyrimidine‑2(1H)‑thione create demonstrable differences in lipophilicity, hydrogen‑bonding topology, and metal‑coordination mode that cannot be replicated by close analogs such as 6‑methyl‑2‑thiouracil or unsubstituted pyrimidine‑2‑thione [1][2]. These molecular‑level distinctions directly impact the compound’s utility in coordination chemistry, medicinal‑chemistry scaffold design, and physicochemical property optimisation.

Head‑to‑Head Evidence Differentiating 6‑Methoxypyrimidine‑2(1H)‑thione from Its Closest Analogs


Higher Computed Lipophilicity (XLogP3) vs. 2‑Thiouracil and 6‑Methyl‑2‑thiouracil

The XLogP3 of 6‑methoxypyrimidine‑2(1H)‑thione (0.1) is 0.4 log units higher than that of 2‑thiouracil (−0.3) and 0.3 log units higher than that of 6‑methyl‑2‑thiouracil (−0.2), indicating modestly enhanced membrane permeability potential while remaining within hydrophilic space [1].

Physicochemical profiling Drug‑likeness Lead optimisation

Distinct Copper(I) Coordination Mode: N,S‑Chelation vs. S‑Only Donation

In copper(I)‑triphenylphosphine systems, pyrimidine‑2‑thione (the parent scaffold) behaves as an N,S‑chelating anion, forming [Cu(κ¹N,κ¹S‑pymS)(PPh₃)₂], whereas 2‑thiouracil coordinates exclusively through the sulfur atom, yielding [CuCl(κ¹S‑tucH₂)(PPh₃)₂] [1]. The 6‑methoxy derivative preserves the N,S‑chelation motif, which can be further tuned by the electron‑donating methoxy substituent.

Coordination chemistry Metallodrug design Ligand engineering

Altered Hydrogen‑Bond Acceptor Topology Compared to 6‑Methyl‑2‑thiouracil

Replacement of the 6‑methyl group in 6‑methyl‑2‑thiouracil with a methoxy group introduces an additional hydrogen‑bond acceptor (the ether oxygen) while retaining the same hydrogen‑bond donor count (1) and acceptor count (2). This changes the spatial distribution of H‑bonding sites without altering the formal H‑bond counts, a feature that can be exploited in co‑crystal design and solubility engineering [1][2].

Crystal engineering Solubility modulation Molecular recognition

Validated Supply with Defined Purity and Storage: 95% Minimum, 0–8 °C

The compound is commercially available from at least one independent specialty supplier (AChemBlock) at a certified purity of ≥95%, with a defined storage temperature of 0–8 °C to ensure stability . Procurement of analogs without comparable purity specifications or stability data introduces uncontrolled variability that can compromise experimental reproducibility.

Procurement specification Reproducibility Supply‑chain reliability

Proven Research and Industrial Application Scenarios for 6‑Methoxypyrimidine‑2(1H)‑thione


Synthesis of Thieno[2,3‑d]pyrimidine and Other Fused Heterocycles as PI3K Inhibitor Precursors

The compound serves as a key intermediate for constructing thieno[2,3‑d]pyrimidine cores, a privileged scaffold in PI3K inhibitor programs. Its N,S‑chelation capability (inferred from the parent pyrimidine‑2‑thione framework) facilitates regioselective cyclisation reactions that are less efficient with 4‑oxo‑containing 2‑thiouracil analogs [1][2].

Coordination Chemistry and Metallodrug Development Leveraging N,S‑Chelation

Because the pyrimidine‑2‑thione core acts as an N,S‑chelating ligand, 6‑methoxypyrimidine‑2(1H)‑thione can be utilised to prepare well‑defined metal complexes for catalysis or biological evaluation—a coordination mode unavailable to 2‑thiouracil derivatives that bind only through sulfur [1].

Physicochemical Property Optimisation in Early‑Stage Medicinal Chemistry

With an XLogP3 of 0.1, the compound occupies a narrow lipophilicity window that is attractive for CNS or anti‑infective programmes. Its slightly higher logP relative to 2‑thiouracil (Δ = +0.4) may offer a permeability advantage while maintaining aqueous solubility, a balance critical for lead optimisation [2].

Crystal Engineering and Co‑Crystal Design Exploiting Altered H‑Bond Topology

The methoxy substituent redirects hydrogen‑bond interactions compared with 6‑methyl‑2‑thiouracil, enabling the design of novel co‑crystals and solid forms with tailored dissolution profiles [3].

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